

"2-Chloro-4-undecanoylpyridine" chemical properties

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Compound of Interest

Compound Name: 2-Chloro-4-undecanoylpyridine

CAS No.: 898784-78-6

Cat. No.: B1613774

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Technical Guide: 2-Chloro-4-undecanoylpyridine

Chemical Identity, Synthesis, and Application in Drug Development & Materials Science

Executive Summary

2-Chloro-4-undecanoylpyridine (CAS: 898784-78-6) is a functionalized pyridine derivative characterized by a 2-position chloro substituent and a 4-position lipophilic undecanoyl (

) tail.^{[1][2]} It serves as a critical intermediate in the synthesis of amphiphilic pyridine ligands, liquid crystalline materials (metallomesogens), and lipophilic drug scaffolds.

The compound's utility stems from its dual reactivity: the 2-chloro group acts as an electrophilic handle for nucleophilic aromatic substitution (

), while the 4-acyl chain provides a hydrophobic anchor and a reactive carbonyl center for further derivatization. This guide details its physicochemical profile, validated synthetic protocols, and downstream applications.

Physicochemical Profile

The molecule combines a polar, electron-deficient pyridine ring with a non-polar aliphatic chain, resulting in significant lipophilicity.

Property	Value / Description
IUPAC Name	1-(2-chloropyridin-4-yl)undecan-1-one
CAS Number	898784-78-6
Molecular Formula	
Molecular Weight	281.82 g/mol
LogP (Predicted)	~5.8 – 6.2 (Highly Lipophilic)
Physical State	Low-melting solid or viscous oil (dependent on purity/polymorph)
Solubility	Soluble in , , THF, EtOAc; Insoluble in Water
H-Bond Donors/Acceptors	0 Donors / 2 Acceptors

Synthetic Methodology

The most robust synthetic route for 4-acylpyridines with long alkyl chains is the nucleophilic addition of Grignard reagents to 2-chloro-4-cyanopyridine, followed by acidic hydrolysis. This method avoids the over-addition issues often seen with carboxylic acid derivatives.

Protocol: Grignard Addition to Nitrile

Reaction Principle: The Grignard reagent attacks the nitrile carbon to form an imine magnesium salt intermediate. Acidic hydrolysis converts this intermediate directly to the ketone.

Reagents

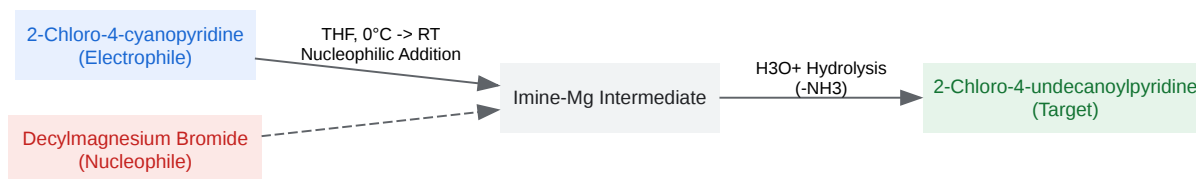
- Substrate: 2-Chloro-4-cyanopyridine (1.0 eq)

- Reagent: Decylmagnesium bromide (1.2 eq, prepared from 1-bromodecane and Mg in THF/Ether)
- Solvent: Anhydrous THF or Diethyl Ether
- Quench: 2M HCl or

Step-by-Step Workflow

- Preparation of Grignard: In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine. Add 1-bromodecane dropwise in THF at a rate that maintains gentle reflux. Stir for 1 hour after addition until Mg is consumed.
- Addition: Cool the Grignard solution to 0°C. Add a solution of 2-chloro-4-cyanopyridine in THF dropwise over 30 minutes.
 - Note: The electron-deficient pyridine ring makes the nitrile highly electrophilic; low temperature prevents side reactions at the 2-Cl position.
- Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–5 hours. Monitor by TLC (disappearance of nitrile).
- Hydrolysis: Cool to 0°C. Quench carefully with 2M HCl. Stir vigorously for 2 hours to hydrolyze the imine intermediate () to the ketone.
- Workup: Extract with EtOAc (3x). Wash combined organics with saturated and brine. Dry over and concentrate.
- Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Synthesis Pathway Diagram[3]



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Figure 1: Synthetic route via Grignard addition to nitrile, ensuring regioselective ketone formation.

Reactivity & Functionalization

2-Chloro-4-undecanoylpyridine is a "linchpin" scaffold. The chlorine atom allows for heteroatom coupling, while the ketone allows for chain modification or heterocycle formation.

A. Nucleophilic Aromatic Substitution ()

The 2-position of pyridine is activated for

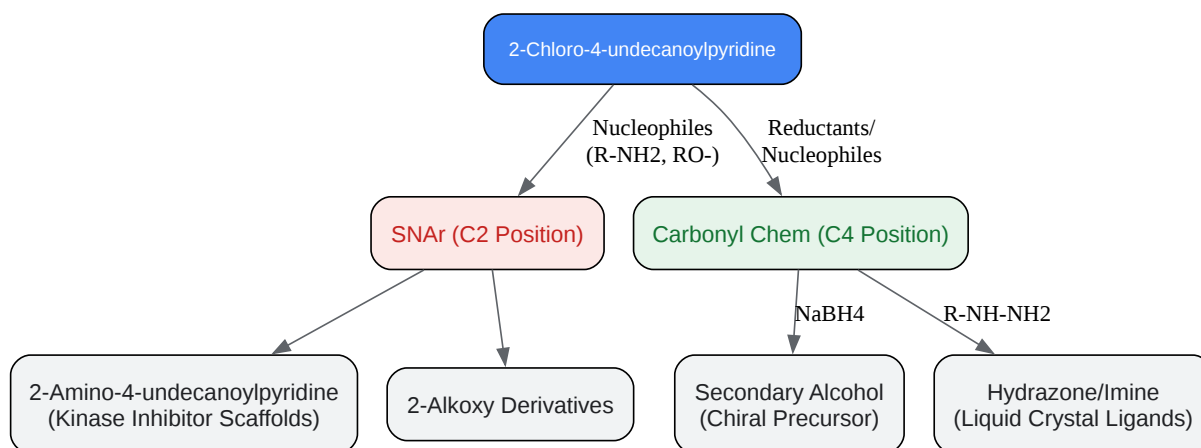
due to the electron-withdrawing nitrogen. The 4-acyl group further decreases electron density, enhancing reactivity toward nucleophiles.

- Amination: Reaction with primary/secondary amines (using in DMF/DMSO) yields 2-amino-4-undecanoylpyridines.
- Etherification: Reaction with alkoxides yields 2-alkoxy derivatives.

B. Carbonyl Chemistry

- Reduction: reduction yields the secondary alcohol. Complete reduction (Wolff-Kishner or hydrosilylation) yields the 4-undecylpyridine (alkyl chain).
- Condensation: Reaction with hydrazines creates hydrazone ligands, often used in metallomesogen synthesis.

Reactivity Logic Map



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Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the chloro and acyl groups.

Applications

Drug Discovery (Lipophilic Scaffolds)

In medicinal chemistry, the undecanoyl chain is used to modulate LogP and membrane permeability.

- Kinase Inhibitors: The 2-chloro group is displaced by anilines to form structures analogous to known kinase inhibitors (e.g., aminopyrimidines/pyridines). The long chain can occupy hydrophobic pockets in the ATP-binding site or allosteric sites.
- PROTAC Linkers: The alkyl chain serves as a hydrophobic linker in Proteolysis Targeting Chimeras (PROTACs).

Materials Science (Liquid Crystals)

Long-chain acyl pyridines are precursors to Metallomesogens (metal-containing liquid crystals).

- Mechanism: The pyridine nitrogen coordinates to transition metals (Pt, Pd, Ag), while the long alkyl tail induces mesophase (liquid crystalline) behavior through Van der Waals interactions.
- Synthesis: The ketone is often converted to a Schiff base or hydrazone to extend the rigid core, enhancing mesogenic properties.

Safety and Handling

- Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer.
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The ketone is stable, but the alkyl chain can be susceptible to slow oxidation if exposed to heat/air for prolonged periods.
- Disposal: Halogenated organic waste.

References

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